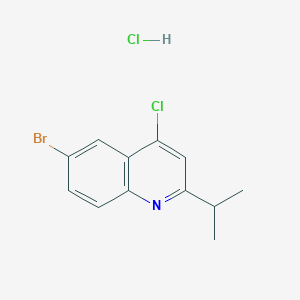

6-Bromo-4-chloro-2-isopropylquinoline hydrochloride

説明

6-Bromo-4-chloro-2-isopropylquinoline hydrochloride is a chemical compound with the empirical formula C12H11BrClN · HCl and a molecular weight of 321.04 g/mol . It is a quinoline derivative that has been the subject of scientific research due to its various physical, chemical, and biological properties .

準備方法

The synthesis of 6-Bromo-4-chloro-2-isopropylquinoline hydrochloride typically involves multi-step organic reactionsThe isopropyl group is then introduced, and the final step involves the formation of the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents .

化学反応の分析

6-Bromo-4-chloro-2-isopropylquinoline hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The quinoline ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different products.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Biological Activities

The quinoline structure is known for its diverse biological properties. Research indicates that compounds featuring the quinoline moiety, including 6-Bromo-4-chloro-2-isopropylquinoline hydrochloride, exhibit a range of pharmacological activities:

- Antimicrobial Activity : Quinoline derivatives have shown significant antimicrobial properties against various pathogens, including bacteria and fungi. Studies highlight their effectiveness as potential agents against drug-resistant strains, making them valuable in addressing global health concerns related to antibiotic resistance .

- Anticancer Properties : The compound has been investigated for its anticancer potential. Quinoline derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in several cancer types through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

- Antiviral Effects : Some studies suggest that quinoline derivatives can inhibit viral replication, providing a basis for their use in developing antiviral therapies. This is particularly relevant given the increasing prevalence of viral infections .

Synthetic Utility

This compound serves as an important intermediate in synthetic organic chemistry:

- Synthesis of Novel Compounds : The compound can be utilized as a starting material for synthesizing more complex heterocyclic compounds. Its reactivity allows for further functionalization, leading to the development of new pharmaceuticals with enhanced biological activities .

- Pharmaceutical Development : The synthesis of chlorine-containing heterocycles has gained traction due to their promising medicinal properties. This compound fits into this category, facilitating the exploration of structure-activity relationships (SAR) essential for drug development .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound, against a panel of bacterial strains. Results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics. This positions it as a candidate for further development in antimicrobial therapies .

Case Study 2: Anticancer Research

In a preclinical study focusing on cancer cell lines, this compound demonstrated significant cytotoxicity. The study highlighted its mechanism of action involving the inhibition of specific kinases associated with tumor growth. These findings suggest that this compound could be further explored as a lead compound in anticancer drug development .

作用機序

The mechanism of action of 6-Bromo-4-chloro-2-isopropylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

6-Bromo-4-chloro-2-isopropylquinoline hydrochloride can be compared with other similar compounds, such as:

- 6-Bromo-4-chloro-2-butylquinoline hydrochloride

- 6-Bromo-4-hydrazinoquinoline hydrochloride

- 6-Bromo-4-chloro-2-propylquinoline

- 6-Bromo-4-chloro-2-phenylquinoline

These compounds share a similar quinoline core but differ in the substituents attached to the ring. The unique combination of bromine, chlorine, and isopropyl groups in this compound contributes to its distinct chemical and biological properties .

生物活性

6-Bromo-4-chloro-2-isopropylquinoline hydrochloride is a synthetic compound belonging to the quinoline family, characterized by its unique halogenated structure. Its molecular formula is , with a molecular weight of approximately 284.57 g/mol. This compound has garnered attention in the scientific community due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

The presence of bromine and chlorine atoms in the structure contributes to the compound's reactivity and biological activity. The isopropyl group enhances solubility, making it suitable for various applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against a variety of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

In comparative studies, the compound demonstrated minimum inhibitory concentration (MIC) values that suggest potent activity against these pathogens, indicating its potential use as an antimicrobial agent in clinical settings .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its mechanism of action reveal that it can interact with specific molecular targets, potentially inhibiting cancer cell proliferation and inducing apoptosis. For instance, compounds structurally related to 6-bromo-4-chloro-2-isopropylquinoline have shown promising results in inhibiting tumor growth in vitro .

The biological activity of this compound is believed to stem from its ability to bind to various enzymes and receptors within cells. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, resulting in biological effects such as:

- Inhibition of cell growth

- Induction of apoptosis

- Disruption of bacterial cell wall synthesis

Study on Antimicrobial Efficacy

A study published in 2023 evaluated the effectiveness of various arylated quinolines, including derivatives like this compound, against Mycobacterium tuberculosis (Mtb). The findings indicated that certain modifications at the C-6 position could enhance the compound's activity against both replicating and non-replicating forms of Mtb .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | >16 | Antimicrobial |

| Modified derivative | <16 | Enhanced activity against Mtb |

Anticancer Activity Assessment

In another investigation focusing on cancer cell lines, the compound was tested for its antiproliferative effects. Results showed that it inhibited growth in several cancerous cell lines with varying degrees of potency, suggesting its potential as a therapeutic agent for cancer treatment .

特性

IUPAC Name |

6-bromo-4-chloro-2-propan-2-ylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrClN.ClH/c1-7(2)12-6-10(14)9-5-8(13)3-4-11(9)15-12;/h3-7H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPXTZSHWUMPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=C(C=C2)Br)C(=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588924 | |

| Record name | 6-Bromo-4-chloro-2-(propan-2-yl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170370-51-0 | |

| Record name | 6-Bromo-4-chloro-2-(propan-2-yl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。